(S)-Cheilanthifoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

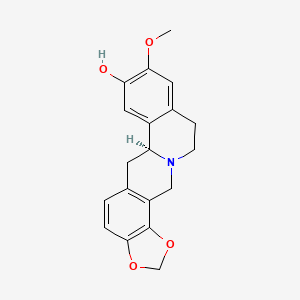

(S)-Cheilanthifoline is an isoquinoline alkaloid found in various plant species, particularly within the Papaveraceae family. This compound is known for its diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. Its unique structure and biological activities make it a subject of interest in both medicinal chemistry and natural product research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-Cheilanthifoline typically involves the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde or ketone to form the isoquinoline core. The reaction conditions often include acidic catalysts and controlled temperatures to ensure the formation of the desired stereoisomer.

Industrial Production Methods: Industrial production of this compound may involve the extraction from natural sources, such as plants of the Papaveraceae family, followed by purification processes like chromatography. Alternatively, large-scale synthesis can be achieved through optimized Pictet-Spengler reactions, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions: (S)-Cheilanthifoline undergoes various chemical reactions, including:

Oxidation: This reaction can convert this compound into its corresponding N-oxide, often using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can be employed to modify the isoquinoline core, typically using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its pharmacological properties.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride, under anhydrous conditions.

Substitution: Various nucleophiles, often in the presence of a base or acid catalyst.

Major Products:

Oxidation: this compound N-oxide.

Reduction: Reduced isoquinoline derivatives.

Substitution: Functionalized isoquinoline derivatives with enhanced biological activities.

Scientific Research Applications

Biosynthesis and Metabolic Pathways

(S)-Cheilanthifoline is synthesized from (S)-scoulerine through the action of specific cytochrome P450 enzymes, particularly CYP719A5. This enzyme catalyzes the conversion, establishing a crucial step in the biosynthetic pathway of protoberberine alkaloids. The metabolic engineering of these pathways has been explored to enhance the production of this compound, which can potentially lead to increased yields of other valuable alkaloids such as sanguinarine and stylopine .

Anticancer Activity

Research has indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated its ability to induce apoptosis in HepG2 liver cancer cells with an IC50 value of 2.57 µM . The compound's mechanism involves modulation of apoptotic pathways, upregulating pro-apoptotic proteins while downregulating anti-apoptotic factors .

Antimicrobial Properties

This compound has shown promising antimicrobial activity against several bacterial strains. Its effectiveness is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes . This property suggests potential applications in developing new antimicrobial agents.

Genetic Engineering for Enhanced Production

Recent advancements in genetic engineering have focused on optimizing the production of this compound through microbial fermentation techniques. By employing yeast strains genetically modified to express cytochrome P450 enzymes involved in its biosynthesis, researchers have successfully increased the yield of this compound . This approach not only enhances production efficiency but also allows for the exploration of other related alkaloids.

Natural Product Synthesis

The ability to synthesize this compound through engineered microbial systems opens avenues for producing complex natural products that may be difficult to extract from plants due to low abundance or seasonal availability. This biotechnological application can significantly impact drug discovery and development .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of (S)-Cheilanthifoline involves its interaction with multiple molecular targets and pathways:

Antimicrobial Activity: It disrupts bacterial cell membranes and inhibits essential enzymes, leading to cell death.

Anti-inflammatory Activity: It modulates the production of pro-inflammatory cytokines and inhibits key signaling pathways involved in inflammation.

Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.

Comparison with Similar Compounds

(S)-Cheilanthifoline is unique among isoquinoline alkaloids due to its specific stereochemistry and biological activities. Similar compounds include:

Berberine: Another isoquinoline alkaloid with antimicrobial and anticancer properties, but with a different mechanism of action.

Palmatine: Shares structural similarities with this compound and exhibits similar pharmacological activities.

Jatrorrhizine: Known for its antimicrobial and anti-inflammatory properties, but differs in its molecular targets and pathways.

Biological Activity

(S)-Cheilanthifoline is a notable alkaloid derived from various plant species, particularly from the Papaveraceae family. This compound has garnered interest due to its diverse biological activities, including potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Biosynthesis

This compound is a tetrahydroisoquinoline alkaloid that serves as an intermediate in the biosynthesis of other alkaloids, such as stylopine. The biosynthetic pathway involves the enzyme CYP719A, which catalyzes reactions leading from (S)-scoulerine to this compound and subsequently to (S)-stylopine .

Biological Activities

Research indicates that this compound exhibits several pharmacological properties:

- Antimicrobial Activity : Studies have shown that this compound possesses antibacterial and antifungal properties. It has been demonstrated to inhibit the growth of various bacterial strains and fungi, suggesting its potential as a natural antimicrobial agent .

- Antitumor Effects : Preliminary studies indicate that this compound may have antitumor effects. It has been tested against different cancer cell lines, showing cytotoxicity that warrants further investigation into its mechanisms of action and potential use in cancer therapy .

- Anti-inflammatory Properties : There is evidence suggesting that this compound can modulate inflammatory pathways. This activity could be beneficial in treating inflammatory diseases, although more detailed studies are needed to elucidate these mechanisms .

Data Summary

The following table summarizes key biological activities and findings associated with this compound:

Case Studies

- Antimicrobial Activity Study : A study published in 2020 evaluated the antimicrobial efficacy of various isoquinoline alkaloids, including this compound. The results indicated significant inhibition against Staphylococcus aureus and Candida albicans, highlighting its potential as a therapeutic agent in treating infections .

- Antitumor Research : In vitro studies conducted on human cancer cell lines revealed that this compound induced apoptosis in a dose-dependent manner. The study suggested that this alkaloid might interfere with cell cycle progression, making it a candidate for further development in oncology .

Properties

CAS No. |

483-44-3 |

|---|---|

Molecular Formula |

C19H19NO4 |

Molecular Weight |

325.4 g/mol |

IUPAC Name |

(13S)-16-methoxy-5,7-dioxa-1-azapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),9,14,16,18-hexaen-17-ol |

InChI |

InChI=1S/C19H19NO4/c1-22-18-8-13-12(7-16(18)21)4-5-20-9-14-11(6-15(13)20)2-3-17-19(14)24-10-23-17/h2-3,7-8,15,21H,4-6,9-10H2,1H3/t15-/m0/s1 |

InChI Key |

MKRKFSHHTKVRAR-HNNXBMFYSA-N |

SMILES |

COC1=C(C=C2C3CC4=C(CN3CCC2=C1)C5=C(C=C4)OCO5)O |

Isomeric SMILES |

COC1=C(C=C2CCN3CC4=C(C[C@H]3C2=C1)C=CC5=C4OCO5)O |

Canonical SMILES |

COC1=C(C=C2CCN3CC4=C(CC3C2=C1)C=CC5=C4OCO5)O |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.